molecular formula C32H55NO25 B1674312 N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide CAS No. 7578-25-8

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide

Cat. No. B1674312
CAS RN: 7578-25-8
M. Wt: 853.8 g/mol
InChI Key: PURDHDAKEQOEJF-ZQUXULAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lacto-N-fucopentaose I is a milk oligosaccharide.

Scientific Research Applications

Synthesis and Chemical Transformations

Various studies focus on the synthesis of complex organic compounds and their potential applications. For example, research on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones explores the chemical transformations that lead to compounds with potential antimicrobial activities (Sharma, Sharma, & Rane, 2004). This research indicates the broad interest in synthesizing complex molecules for biological applications.

Asymmetric Synthesis and Catalysis

The development of chiral ligands for asymmetric synthesis, as discussed in the study of rigid P-chiral phosphine ligands, showcases the importance of molecular complexity in catalysis (Imamoto et al., 2012). Such research could be relevant when considering the synthesis or transformation of complex molecules like the one for enantioselective reactions.

Biomolecular Interactions

Research on aminosugar linkages in glycolipids, such as the study by Stellner, Saito, and Hakomori (1973), explores the structural analysis of complex biomolecules, which could be analogous to understanding the interactions and functional implications of the complex molecule within biological systems.

Advanced Materials and Green Chemistry

The enzymatic synthesis of biobased polyesters using furanic compounds as building blocks, as reported by Jiang et al. (2014), underscores the push towards sustainable materials derived from complex organic molecules. This area of research highlights the potential for using intricately structured molecules in developing new materials with desirable properties for various applications.

Drug Design and Discovery

Studies in the realm of drug design, such as the green approach for synthesizing paracetamol analogues for potential analgesic and antipyretic agents, illustrate the continuous search for new therapeutic molecules derived from complex chemical structures (Reddy, Reddy, & Dubey, 2014).

properties

CAS RN

7578-25-8

Product Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-8-16(40)21(45)24(48)30(51-8)55-14(7-38)28(58-32-26(50)23(47)19(43)12(5-36)54-32)27(13(6-37)56-31-25(49)22(46)18(42)11(4-35)53-31)57-29-15(33-9(2)39)20(44)17(41)10(3-34)52-29/h6,8,10-32,34-36,38,40-50H,3-5,7H2,1-2H3,(H,33,39)/t8-,10+,11+,12+,13-,14+,15+,16+,17+,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28+,29+,30-,31+,32+/m0/s1

InChI Key

PURDHDAKEQOEJF-ZQUXULAPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lacto-N-fucopentaose I;  LNF-I;  LNF I;  LNFI; 

Origin of Product

United States

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